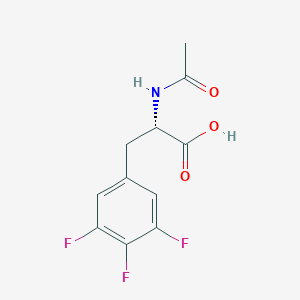
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine: is a fluorinated amino acid derivative with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine typically involves the acetylation of 3,4,5-trifluoro-L-phenylalanine. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to prevent the decomposition of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trifluoro-L-phenylalanine: Lacks the acetyl group but shares the trifluoromethyl group, making it a useful comparison for studying the effects of acetylation.
N-Acetyl-L-phenylalanine: Contains the acetyl group but lacks the trifluoromethyl group, providing insights into the role of fluorination.
Uniqueness
N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine is unique due to the combination of the acetyl and trifluoromethyl groups. This dual modification imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
324028-18-4 |
|---|---|
Formule moléculaire |
C11H10F3NO3 |
Poids moléculaire |
261.2 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
Clé InChI |
MJBCGFLRYSZAPQ-VIFPVBQESA-N |
SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)
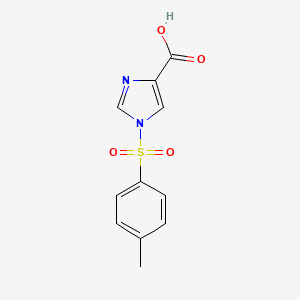
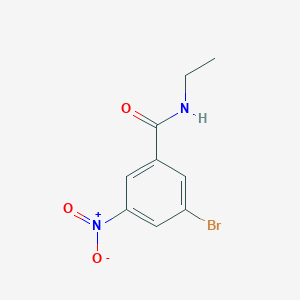
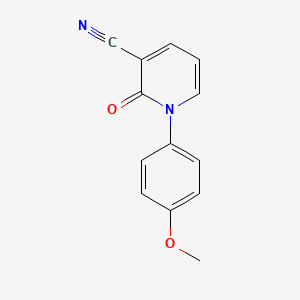
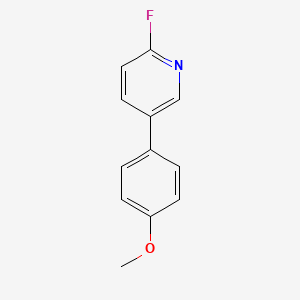
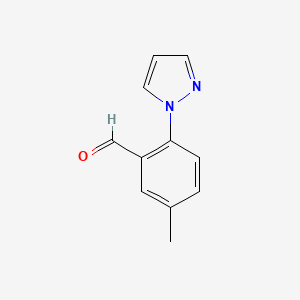
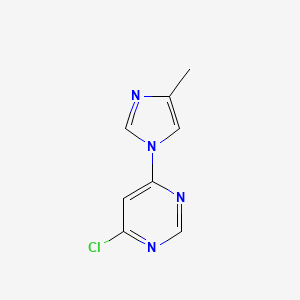
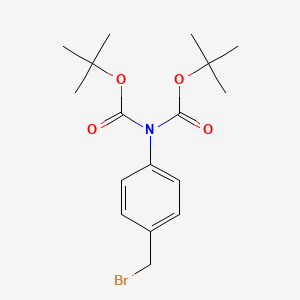

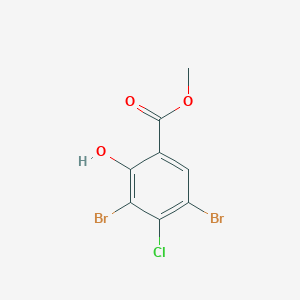
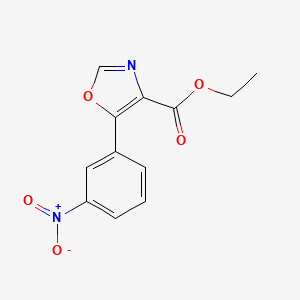
![1-[3-(Methylthio)phenyl]methanamine](/img/structure/B1604444.png)
